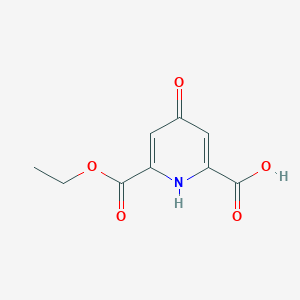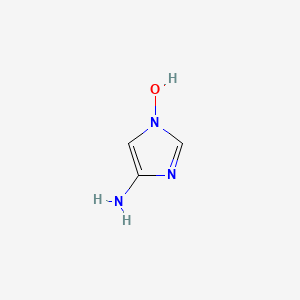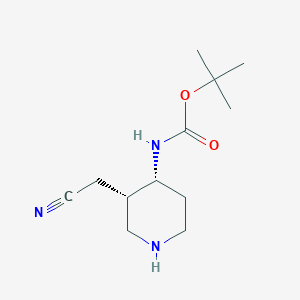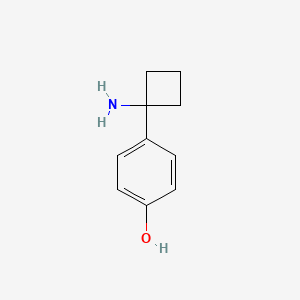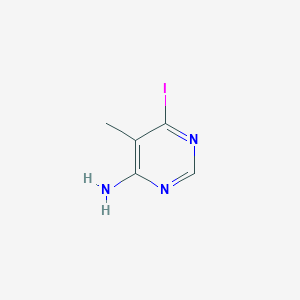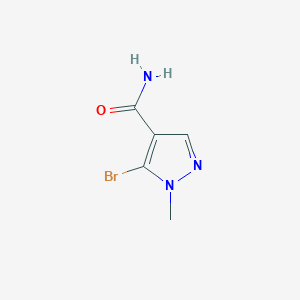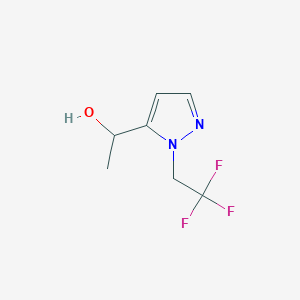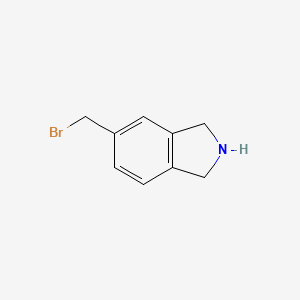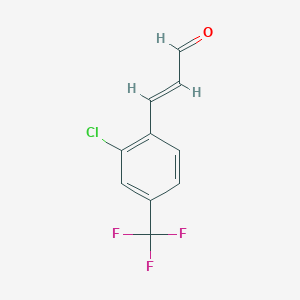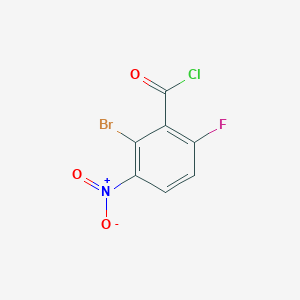
2-Bromo-6-fluoro-3-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFNO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration: The starting material, 2-bromo-6-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Further Substituted Aromatics: From electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-nitrobenzoyl chloride
- 2-Fluoro-3-nitrobenzoyl chloride
- 2-Bromo-6-fluorobenzoyl chloride
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzoyl chloride is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C7H2BrClFNO3 |
|---|---|
Poids moléculaire |
282.45 g/mol |
Nom IUPAC |
2-bromo-6-fluoro-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H |
Clé InChI |
AANJMXVVRRCPGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



